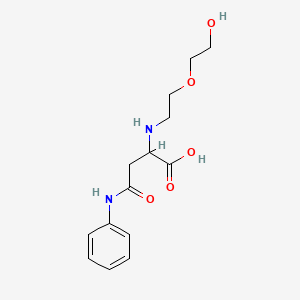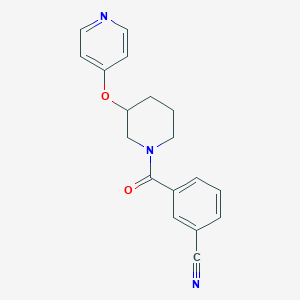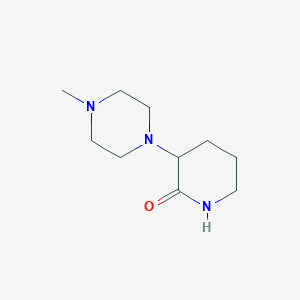
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and an ether group (-O-). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of both polar (due to the -OH, -NH2, and -COOH groups) and nonpolar (due to the carbon-hydrogen bonds) regions in the molecule could give it unique chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups in this compound suggests that it would likely be soluble in polar solvents like water. It’s also likely that the compound could form hydrogen bonds with other molecules .Aplicaciones Científicas De Investigación
Polymer and Material Science Applications
Research on monomers similar to 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid has shown significant potential in developing hydrolytically stable phosphonic acid monomers. These monomers demonstrate good water solubility and stability, offering varied behavior in radical polymerization, which could be attributed to the reactivity of starting radicals. Such materials have potential applications in adhesive polymers, showcasing adhesive properties significant for materials engineering (Moszner et al., 2001).
Renewable Building Blocks for Benzoxazine Polymers
Phloretic acid, a compound with phenolic functionalities, has been explored as a renewable building block for benzoxazine polymers. By reacting with molecules bearing -OH groups via solvent-free Fischer esterification, it facilitates benzoxazine ring formation. This approach towards synthesizing almost 100% bio-based benzoxazine end-capped molecules suggests that similar compounds, like the one , could be utilized to develop materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Antimicrobial and Anti-Inflammatory Applications
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies highlight the potential of such compounds in medical research, particularly in developing new therapeutic agents (Sharma et al., 2004). Another study focused on substituted ethylenediamines and ethanolamines revealed significant anti-inflammatory and antioxidant activities, which could inform the therapeutic potential of similar compounds (Andreadou et al., 1997).
Enzyme Inhibition for Drug Development
An improved synthesis method for 2-oxo acids has been applied to compounds like 2-oxo-4-phenyl-3-butynoic acid, demonstrating potent inhibition of brewer's yeast pyruvate decarboxylase. This suggests potential applications in drug development, especially in designing enzyme inhibitors that could regulate metabolic pathways (Chiu & Jordan, 1994).
Direcciones Futuras
The study of new compounds is a key part of the field of chemistry. This compound, with its complex structure and multiple functional groups, could be of interest for further study. Potential areas of research could include synthesizing the compound, studying its reactions, and investigating its potential uses .
Propiedades
IUPAC Name |
4-anilino-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-7-9-21-8-6-15-12(14(19)20)10-13(18)16-11-4-2-1-3-5-11/h1-5,12,15,17H,6-10H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRYGIAPRTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)

![2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2943674.png)
![2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2943675.png)
![2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B2943677.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2943679.png)
![4-cyano-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943681.png)
![2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943682.png)

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2943685.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)
